2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Description
Properties
CAS No. |
7145-98-4 |
|---|---|
Molecular Formula |
C19H19N3O6S2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[2-[methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C19H19N3O6S2/c1-20(10-12-21-18(23)14-6-2-4-8-16(14)29(21,25)26)11-13-22-19(24)15-7-3-5-9-17(15)30(22,27)28/h2-9H,10-13H2,1H3 |
InChI Key |
PVUCFNGTVZMSGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2S1(=O)=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: Esters (e.g., methyl/ethyl in ) exhibit higher lipophilicity than the carboxylic acid (), impacting membrane permeability . The target compound’s dimeric structure may reduce solubility compared to monomers.
- Molecular Weight: The target compound (~476 g/mol) exceeds monomeric analogs (209–401 g/mol), which could influence bioavailability and metabolic stability.
Electronic and Reactivity Profiles
- The sulfone groups (1,1-dioxo) in the target compound and analogs (e.g., –9) act as strong electron-withdrawing groups, stabilizing reactive intermediates and enhancing electrophilic character .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing benzothiazol-3-one derivatives, and what reagents are critical for regioselective alkylation?
- Methodological Answer : Alkylation of 1,2-benzisothiazolin-3-one using dialkyl carbonates (e.g., dimethyl carbonate) in the presence of bases like alkali metal carbonates or hydroxides is a key approach. This method minimizes O-alkylation byproducts by favoring N-alkylation at the thiazole nitrogen . For example, primary C1–C4 alkyl groups in dialkyl carbonates enhance yield under controlled temperatures (60–100°C).
Q. Which analytical techniques are essential for confirming the molecular structure of benzothiazol-3-one derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures (e.g., monoclinic polymorphs) . Complementary techniques include H/C NMR to verify substituent positions and FT-IR for functional group analysis (e.g., S=O stretching at 1150–1250 cm). Mass spectrometry (HRMS) confirms molecular weight .
Q. What biological activities are associated with benzisothiazolone derivatives, and how are these typically assayed?
- Methodological Answer : Antibacterial and antifungal activities are commonly evaluated using broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Candida albicans). Structure-activity relationship (SAR) studies often focus on modifying the acetamide or ester side chains .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation be addressed to minimize O-alkylation byproducts?
- Methodological Answer : Optimizing the base (e.g., using potassium carbonate instead of hydroxides) and solvent polarity can suppress O-alkylation. Kinetic studies suggest that lower temperatures (50–70°C) favor N-alkylation, while higher temperatures promote side reactions. Computational modeling (e.g., DFT) can predict reactive sites to guide reagent selection .
Q. What computational strategies are effective for analyzing electronic properties and reactivity of benzothiazol-3-one derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Docking studies further predict binding affinities to biological targets (e.g., fungal cytochrome P450 enzymes) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. Systematic re-evaluation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) is critical. Purity must be confirmed via HPLC (>95%) and elemental analysis .
Q. What strategies improve the solubility and bioavailability of benzothiazol-3-one derivatives for in vivo studies?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxylate) or formulating prodrugs (e.g., ester derivatives), enhance solubility. Co-solvency with cyclodextrins or PEG-based carriers can also improve bioavailability .
Experimental Design & Data Analysis
Q. How should researchers design kinetic studies to optimize reaction yields for benzothiazol-3-one synthesis?
- Methodological Answer : Use time-sampled quenching followed by HPLC quantification of intermediates and products. Arrhenius plots (ln k vs. 1/T) identify activation energies, while DOE (Design of Experiments) models optimize variables like temperature, base concentration, and solvent .
Q. What statistical methods are appropriate for analyzing dose-response data in antimicrobial assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
